4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an isoquinoline moiety with a methoxyphenyl group, linked through a benzohydrazide framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the isoquinoline derivative, followed by the formation of the benzohydrazide linkage. The final step involves the condensation of the isoquinoline derivative with the methoxyphenyl aldehyde under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of recyclable catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzohydrazide moiety, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Known for its pharmacological properties and presence in FDA-approved drugs.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Exhibits broad-spectrum antifungal activities.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Investigated for its potential in treating diabetes.
Uniqueness
4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-30-24-8-4-5-20(15-24)16-26-27-25(29)22-11-9-19(10-12-22)17-28-14-13-21-6-2-3-7-23(21)18-28/h2-12,15-16H,13-14,17-18H2,1H3,(H,27,29)/b26-16+ |
InChI Key |
XGZUPCNERJJPSG-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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